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Compound of Interest

Compound Name: Ganaplacide hydrochloride

Cat. No.: B8118176 Get Quote

An in-depth analysis of the chemical structure, properties, and mechanism of action of a

promising next-generation antimalarial agent.

Introduction
Ganaplacide hydrochloride (formerly known as KAF156 hydrochloride) is a first-in-class,

orally active antimalarial agent belonging to the imidazolopiperazine class of compounds.[1][2]

Developed by Novartis with support from the Medicines for Malaria Venture (MMV), it has

demonstrated potent activity against multiple stages of the Plasmodium parasite's life cycle,

including asexual and sexual blood stages, as well as the liver stages.[1][3][4] This broad

activity profile makes Ganaplacide a promising candidate for prophylaxis, treatment, and

transmission-blocking strategies in the fight against malaria, including drug-resistant strains.[1]

This technical guide provides a comprehensive overview of Ganaplacide hydrochloride's

chemical structure, physicochemical properties, mechanism of action, and key experimental

data for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
Ganaplacide is an imidazolopiperazine derivative.[5] The hydrochloride salt form enhances its

suitability for pharmaceutical development.

Table 1: Chemical and Physicochemical Properties of Ganaplacide and its Hydrochloride Salt
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Property Value Reference(s)

Chemical Name

2-Amino-1-{2-(4-

fluorophenyl)-3-[(4-

fluorophenyl)amino]-8,8-

dimethyl-5,6-

dihydroimidazo[1,2-a]pyrazin-

7(8H)-yl}ethanone

hydrochloride

[4][5]

Synonyms
KAF156 hydrochloride,

GNF156 hydrochloride
[2]

Chemical Formula (HCl) C22H24ClF2N5O [2]

Molecular Weight (HCl) 447.91 g/mol [2]

CAS Number (HCl) 2751586-94-2 [2]

Chemical Formula (Base) C22H23F2N5O [4][5]

Molecular Weight (Base) 411.457 g/mol [4][5]

CAS Number (Base) 1261113-96-5 [5][6]

Solubility
DMSO: 100 mg/mL (223.26

mM)
[2]

LogP (Predicted) 3.25 [7]

pKa (Strongest Basic) 8.13 [7]

Mechanism of Action and Resistance
The precise molecular target of Ganaplacide is not yet fully elucidated.[8] However, current

evidence suggests that its mechanism of action involves the disruption of the parasite's internal

protein secretory pathway.[9][10] This leads to the inhibition of protein trafficking and the

establishment of new permeation pathways, ultimately causing parasite death.[5] Another

proposed mechanism involves the disruption of the parasite's mitochondrial function by

inhibiting the cytochrome bc1 complex, leading to the collapse of the mitochondrial membrane

potential.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39136468/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://en.wikipedia.org/wiki/Ganaplacide
https://en.wikipedia.org/wiki/Ganaplacide
https://en.wikipedia.org/wiki/Ganaplacide
https://en.wikipedia.org/wiki/Ganaplacide
https://pubmed.ncbi.nlm.nih.gov/39136468/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://pubmed.ncbi.nlm.nih.gov/39136468/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://www.researchgate.net/publication/299473180_Plasmodium_falciparum_Cyclic_Amine_Resistance_Locus_PfCARL_a_Resistance_Mechanism_for_Two_Distinct_Compound_Classes
https://en.wikipedia.org/wiki/Ganaplacide
https://journals.asm.org/doi/10.1128/aac.03478-14
https://journals.asm.org/doi/10.1128/aac.03478-14
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=malaria&ligandId=9946
https://www.mmv.org/mmv-pipeline-antimalarial-drugs/ganaplacide-lumefantrine
https://journals.asm.org/doi/abs/10.1128/aac.03478-14
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9946
https://synapse.patsnap.com/article/what-is-ganaplacidelumefantrine-used-for
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resistance to Ganaplacide has been associated with mutations in three P. falciparum genes:

PfCARL (Cyclic Amine Resistance Locus)[2][10]

PfUGT (UDP-galactose transporter)[5]

PfACT (Acetyl-CoA transporter)[5]

It is believed that these genes are involved in broader drug resistance mechanisms rather than

being the direct targets of Ganaplacide.[5]

Logical Relationship of Ganaplacide's Action and Resistance
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Ganaplacide's Proposed Mechanism of Action and Resistance Pathway.

Preclinical and Clinical Efficacy
Ganaplacide has demonstrated potent activity against a wide range of P. falciparum strains,

including those resistant to current antimalarial drugs.

Table 2: In Vitro and In Vivo Efficacy of Ganaplacide

Parameter Value Species/Model Reference(s)

Blood Schizonticidal

Activity (IC50)
6 - 17.4 nM

P. falciparum (drug-

sensitive and resistant

strains)

[1][2]

Therapeutic Efficacy

(ED50)
0.6 mg/kg

Mouse model of

malaria
[1]

Therapeutic Efficacy

(ED90)
0.9 mg/kg

Mouse model of

malaria
[1]

Therapeutic Efficacy

(ED99)
1.4 mg/kg

Mouse model of

malaria
[1]

Causal Prophylaxis

Fully protective at a

single 10 mg/kg oral

dose

Mouse model of

malaria
[1][6]

Clinical development of Ganaplacide is ongoing, primarily in combination with lumefantrine. A

Phase 2b study in children with uncomplicated malaria met its primary objective.[9] A Phase 3

trial is planned to further evaluate the efficacy of the Ganaplacide-lumefantrine combination.

[12]

Experimental Protocols
In Vitro Parasite Growth Inhibition Assay
The in vitro activity of Ganaplacide against P. falciparum is typically assessed using a SYBR

Green I-based fluorescence assay.
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Workflow for In Vitro Parasite Growth Inhibition Assay

Start
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Lyse red blood cells and
add SYBR Green I

Read fluorescence on
a microplate reader

Analyze data to
determine IC50

End
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A generalized workflow for determining the in vitro efficacy of Ganaplacide.
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In Vivo Efficacy in a Mouse Model of Malaria
The therapeutic efficacy of Ganaplacide is evaluated in a rodent model of malaria, such as the

P. berghei or humanized mouse P. falciparum models.

Methodology:

Mice are infected with Plasmodium parasites.

A single oral dose of Ganaplacide is administered at various concentrations (e.g., 1-15

mg/kg) two hours before infection for prophylactic studies, or over a set period post-infection

for therapeutic studies.[1][6]

Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

The effective dose (ED) required to reduce parasitemia by 50%, 90%, or 99% is calculated.

First-in-Human Clinical Trial Design
The initial clinical evaluation of Ganaplacide was a randomized, double-blind, placebo-

controlled, single- and multiple-ascending oral dose study in healthy male volunteers.[7][13]

Study Design:

Part 1: Single Ascending Dose (SAD): Cohorts of volunteers received a single oral dose of

Ganaplacide (ranging from 10 to 1,200 mg) or a placebo.[7]

Part 2: Multiple Ascending Dose (MAD): Cohorts of volunteers received once-daily oral

doses of Ganaplacide (ranging from 60 to 600 mg) or a placebo for three consecutive days.

[7]

Assessments: Safety and tolerability were the primary endpoints, assessed through

monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

Pharmacokinetic parameters were also evaluated at predetermined time points.[7]
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Workflow for First-in-Human Clinical Trial of Ganaplacide

Part 1: Single Ascending Dose (SAD) Part 2: Multiple Ascending Dose (MAD)
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A simplified workflow of the first-in-human clinical trial for Ganaplacide.

Conclusion
Ganaplacide hydrochloride is a promising antimalarial candidate with a novel mechanism of

action and a broad spectrum of activity against the Plasmodium parasite. Its potential for use in

prophylaxis, treatment, and transmission-blocking makes it a valuable asset in the global effort

to combat malaria. Further clinical development, particularly in combination with other

antimalarial agents, will be crucial in defining its role in future malaria control and eradication

strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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